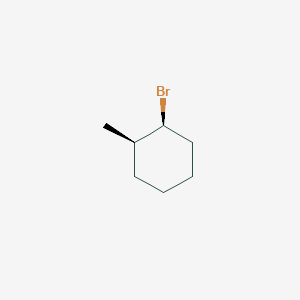
rac-(1R,2S)-1-bromo-2-methylcyclohexane, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2S)-1-bromo-2-methylcyclohexane, cis: is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique stereochemistry, where the bromine and methyl groups are positioned on the same side of the cyclohexane ring, leading to its cis configuration. The compound is a racemic mixture, meaning it contains equal amounts of both enantiomers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-1-bromo-2-methylcyclohexane, cis can be achieved through several methods. One common approach involves the bromination of 2-methylcyclohexanol. The reaction typically employs hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents under controlled conditions to ensure the formation of the desired cis isomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: rac-(1R,2S)-1-bromo-2-methylcyclohexane, cis undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of corresponding alcohols or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: 2-methylcyclohexanol or 2-methylcyclohexylamine.
Elimination: 1-methylcyclohexene.
Oxidation: 2-methylcyclohexanone.
Reduction: 2-methylcyclohexane.
Aplicaciones Científicas De Investigación
rac-(1R,2S)-1-bromo-2-methylcyclohexane, cis has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules and as a reagent in stereochemical studies.
Biology: Employed in the study of enzyme-catalyzed reactions involving chiral substrates.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those requiring specific stereochemistry.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of rac-(1R,2S)-1-bromo-2-methylcyclohexane, cis involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound’s stereochemistry can influence its binding to enzymes or receptors, affecting its overall activity.
Comparación Con Compuestos Similares
- rac-(1R,2S)-1-bromo-2-methylcyclopentane, cis
- rac-(1R,2S)-2-bromocyclobutan-1-ol, cis
- rac-(1R,2S)-2-methoxycyclohexan-1-ol, cis
Comparison: rac-(1R,2S)-1-bromo-2-methylcyclohexane, cis is unique due to its specific ring size and the presence of both a bromine and a methyl group in a cis configuration. Compared to similar compounds, it offers distinct reactivity and stereochemical properties, making it valuable for various synthetic and research applications.
Propiedades
Fórmula molecular |
C7H13Br |
|---|---|
Peso molecular |
177.08 g/mol |
Nombre IUPAC |
(1S,2R)-1-bromo-2-methylcyclohexane |
InChI |
InChI=1S/C7H13Br/c1-6-4-2-3-5-7(6)8/h6-7H,2-5H2,1H3/t6-,7+/m1/s1 |
Clave InChI |
KWQRRNDZNAXRGO-RQJHMYQMSA-N |
SMILES isomérico |
C[C@@H]1CCCC[C@@H]1Br |
SMILES canónico |
CC1CCCCC1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


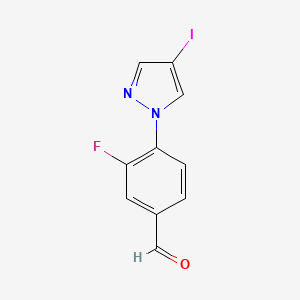
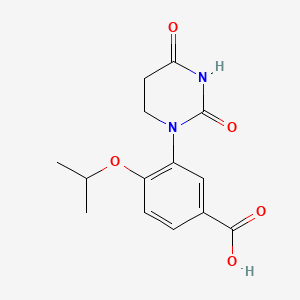
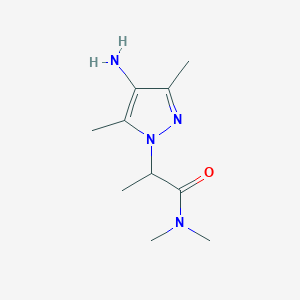
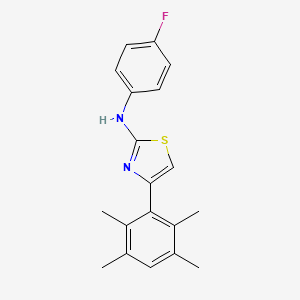
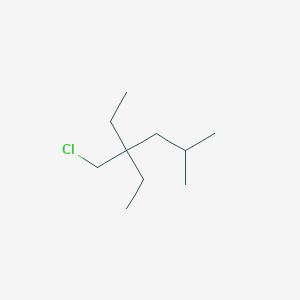
![1-[6-(3,5-Difluorophenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13483607.png)
![[(1r,4r)-4-Methylcyclohexyl]methyl 4-methylbenzene-1-sulfonate](/img/structure/B13483615.png)
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-3-yl)propanoic acid](/img/structure/B13483622.png)
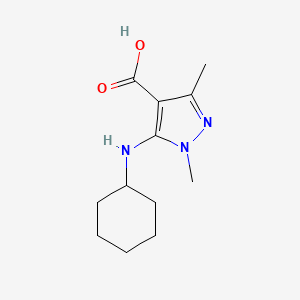

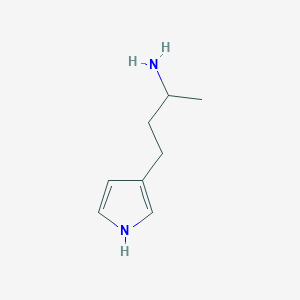
![3-Methyl 2-Oxa-7-azaspiro[4.4]nonane](/img/structure/B13483637.png)
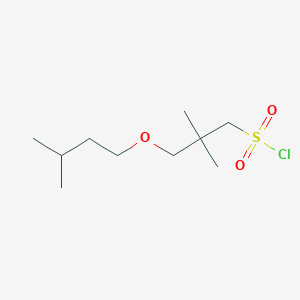
![6-[(3R)-3-aminopyrrolidin-1-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B13483645.png)
